

# "physical and chemical properties of (Phenylazo)malononitrile"

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## Compound of Interest

Compound Name: *Benzeneazomalononitrile*

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## An In-Depth Technical Guide to (Phenylazo)malononitrile

For Researchers, Scientists, and Drug Development Professionals

### Abstract

(Phenylazo)malononitrile, a versatile organic compound, stands at the intersection of dye chemistry and pharmaceutical sciences. Characterized by the presence of a phenylazo group attached to a malononitrile framework, this molecule exhibits a unique combination of reactivity and chromophoric properties. This guide provides a comprehensive exploration of its physical and chemical characteristics, synthesis, and spectral analysis. Furthermore, it delves into the compound's emerging significance as a key intermediate in the synthesis of novel therapeutic agents and its potential applications in drug development, offering a critical resource for professionals in the field.

### Introduction: The Significance of the (Phenylazo)malononitrile Scaffold

(Phenylazo)malononitrile, also known as 2-(Phenylazo)malononitrile, is an aromatic azo compound featuring a reactive malononitrile functional group.<sup>[1]</sup> The confluence of the azo moiety, a well-known chromophore, and the highly activated dicyanomethylene group imparts a rich and complex chemical character to the molecule. Historically, azo compounds have been

extensively utilized in the dye and pigment industry.[2][3] However, the unique electronic properties and reactivity of the malononitrile group have propelled derivatives of this scaffold into the realm of medicinal chemistry and materials science.[4][5]

The malononitrile group is a potent electron-withdrawing group, which significantly influences the electronic distribution and reactivity of the entire molecule.[4] This feature, combined with the synthetic accessibility of the scaffold, makes (Phenylazo)malononitrile a valuable building block for the construction of more complex heterocyclic systems and pharmacologically active molecules.[5] Its role as an intermediate in the synthesis of various compounds, including those with potential therapeutic applications, underscores its importance in modern organic and medicinal chemistry.[1][6][7]

## Physicochemical Properties

A thorough understanding of the physical and chemical properties of (Phenylazo)malononitrile is fundamental for its effective handling, application, and derivatization.

## General and Physical Properties

(Phenylazo)malononitrile typically presents as a yellow to orange crystalline powder.[1] Key physical properties are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>6</sub> N <sub>4</sub>	[6]
Molecular Weight	170.17 g/mol	
Appearance	Yellow to orange crystalline powder	[1]
Melting Point	>130°C (decomposition)	[6][8]
Boiling Point (Predicted)	260.7 ± 30.0 °C	[6][8]
Density (Predicted)	1.12 ± 0.1 g/cm <sup>3</sup>	[6][8]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol; Slightly soluble in water.	[1][6]
Storage Conditions	Sealed in a dry environment at room temperature.	[6][8]

## Structural and Spectroscopic Data

The structural elucidation and confirmation of (Phenylazo)malononitrile rely on a combination of spectroscopic techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are essential for confirming the molecular structure. The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group and the methine proton of the malononitrile group.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include a sharp, strong band around 2220-2260 cm<sup>-1</sup> for the nitrile (C≡N) stretching vibration and bands characteristic of the azo (-N=N-) group and the aromatic ring.
- **Mass Spectrometry (MS):** Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further

confirming the elemental composition.[9]

- UV-Visible Spectroscopy: The azo group imparts color to the compound, and its electronic transitions can be studied using UV-Vis spectroscopy. Computational studies on related azo compounds have been used to predict and interpret these electronic transitions.[10][11][12]

A variety of analytical methods, including HPLC, GC-MS, and elemental analysis, are available upon request from commercial suppliers for detailed characterization.[13]

## Synthesis and Reactivity

The synthesis of (Phenylazo)malononitrile is a well-established process, and its reactivity is governed by the interplay of its functional groups.

## Synthetic Protocol: A Diazonium Coupling Approach

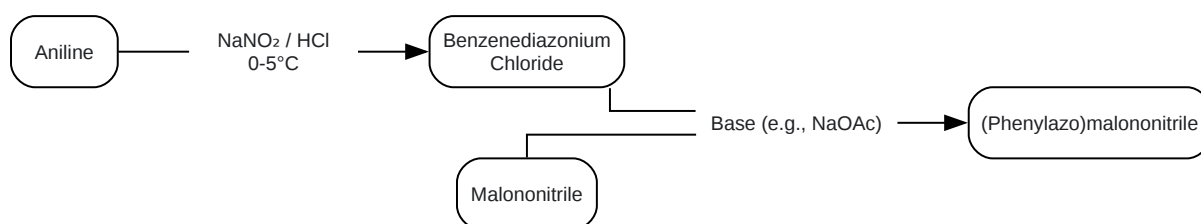
The most common and efficient method for the synthesis of (Phenylazo)malononitrile involves the diazonium coupling reaction. This protocol is a cornerstone of azo chemistry.

Experimental Protocol: Synthesis of (Phenylazo)malononitrile[9]

- Diazotization of Aniline:
  - Dissolve the primary amine (aniline) in a strong aqueous acid solution (e.g., hydrochloric acid).
  - Cool the solution to 0-5°C in an ice bath.
  - Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the benzenediazonium salt solution.
- Coupling Reaction:
  - In a separate vessel, dissolve malononitrile in a suitable solvent.
  - Add the freshly prepared diazonium salt solution to the malononitrile solution.
  - Adjust the pH of the reaction mixture by the dropwise addition of an alkaline aqueous solution (e.g., saturated sodium acetate or potassium phosphate solution) to facilitate the

coupling reaction.

- Allow the reaction to proceed for a specified time, often with stirring.
- Isolation and Purification:
  - The product, (Phenylazo)malononitrile, typically precipitates out of the solution as a solid.
  - Collect the solid by filtration.
  - Wash the filter cake with water to remove any inorganic salts.
  - The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a light yellow solid.



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Caption: Synthesis of (Phenylazo)malononitrile via diazonium coupling.

## Chemical Reactivity and Synthetic Utility

The reactivity of (Phenylazo)malononitrile is multifaceted, making it a valuable intermediate in organic synthesis.

- **Reactions of the Malononitrile Moiety:** The active methylene group in malononitrile derivatives is highly acidic and can participate in a variety of condensation reactions, such as the Knoevenagel condensation.<sup>[5][14]</sup> It can also undergo nucleophilic addition reactions.<sup>[5]</sup> The nitrile groups themselves can be hydrolyzed or reduced to other functional groups.
- **Reactions involving the Azo Group:** The azo bond can be reduced to form two separate amine compounds. This cleavage is a key reaction in the metabolism of some azo dyes and

has been exploited in the design of colon-specific drug delivery systems.[2]

- **Cyclization Reactions:** (Phenylazo)malononitrile and its derivatives are excellent precursors for the synthesis of a wide range of heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines.[5][15] These heterocyclic scaffolds are prevalent in many biologically active molecules. For instance, the reaction of phenylmalononitrile with hydrazine can lead to the formation of aminopyrazole derivatives.[15]

## Applications in Drug Development

The unique structural features of (Phenylazo)malononitrile and its derivatives have positioned them as compounds of interest in the field of drug discovery and development.[7]

## As a Precursor for Bioactive Heterocycles

Many pharmaceuticals contain nitrile groups, and the malononitrile moiety, in particular, is a versatile starting material for constructing more complex, biologically active molecules.[16][17] The ability of (Phenylazo)malononitrile to undergo cyclization reactions is particularly valuable for generating libraries of heterocyclic compounds for biological screening.[5] Derivatives of malononitrile have been investigated for a range of biological activities, including:

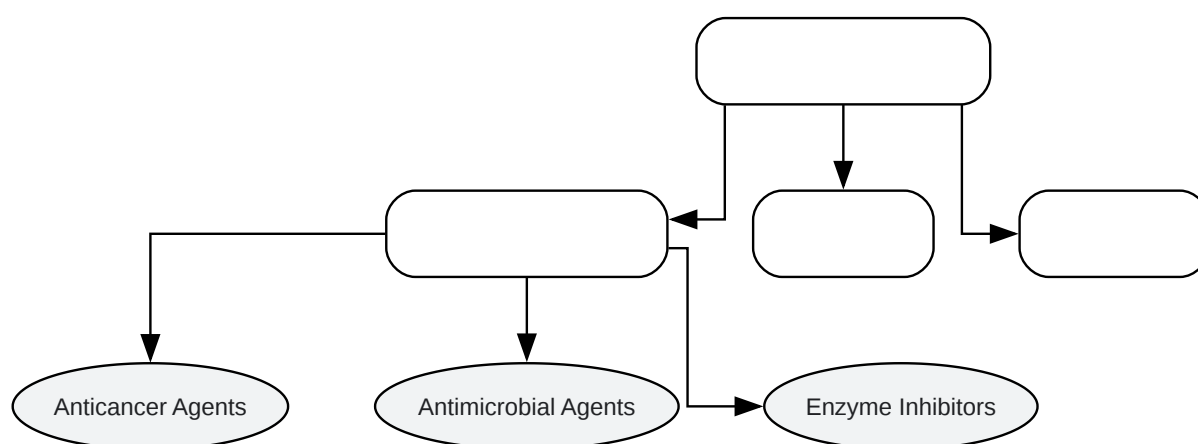
- **Anticancer Activity:** Certain malononitrile derivatives have shown potential as anticancer agents.[14]
- **Antimicrobial and Antifungal Activity:** The scaffold has been incorporated into molecules with antibacterial and antifungal properties.[14][18]
- **Enzyme Inhibition:** Benzyldenemalononitrile derivatives have been explored as potential inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase.[14]

## Role in Bioorthogonal Chemistry

Recent research has highlighted the potential of malononitriles in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[19] The reaction of malononitriles with azodicarboxylates has been reported as a catalyst-free bioorthogonal reaction, opening up new avenues for their application in chemical biology and drug delivery.[19]

## Computational Insights

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic structure, reactivity, and spectroscopic properties of malononitrile derivatives and related azo compounds.[10][11][12][20] These theoretical investigations can aid in the rational design of new derivatives with desired properties for drug development. For example, computational methods can predict molecular geometries, charge distributions, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity and potential biological interactions.[10][12]



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Caption: Key application areas of (Phenylazo)malononitrile in drug development.

## Safety and Handling

(Phenylazo)malononitrile is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[21] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13]

## Conclusion

(Phenylazo)malononitrile is a compound of significant interest due to its versatile chemical properties and its growing importance as a synthetic intermediate. Its straightforward synthesis, coupled with the reactivity of both the azo and malononitrile functionalities, makes it a valuable tool for organic chemists. For researchers in drug development, the (Phenylazo)malononitrile scaffold offers a promising starting point for the synthesis of novel heterocyclic compounds with a wide range of potential biological activities. As computational and synthetic methodologies continue to advance, the full potential of (Phenylazo)malononitrile and its derivatives in medicinal chemistry and materials science is yet to be fully realized.

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Address: 3281 E Guasti Rd

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